molecular formula C9H11NO3S B3272010 N-(2-oxo-2-phenylethyl)methanesulfonamide CAS No. 56062-81-8

N-(2-oxo-2-phenylethyl)methanesulfonamide

Cat. No. B3272010
CAS RN: 56062-81-8
M. Wt: 213.26 g/mol
InChI Key: MLZXNAIRHOPDTJ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenylethyl)methanesulfonamide, also known as OPEMS, is a sulfonamide derivative that has gained significant attention in scientific research . It has been synthesized for various applications, including biochemistry and medicinal chemistry.


Synthesis Analysis

The synthesis of N-(2-oxo-2-phenylethyl)methanesulfonamide involves a multicomponent reaction . A solution of N-(2-oxo-2-substituted)methanesulfonamide, an appropriate aldehyde, and cyanoacetamide is refluxed with anhydrous granulated K2CO3 in a mixture of ethanol and RC(OEt)3 .


Molecular Structure Analysis

The molecular weight of N-(2-oxo-2-phenylethyl)methanesulfonamide is 213.26 g/mol . The InChI Key is MLZXNAIRHOPDTJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(2-oxo-2-phenylethyl)methanesulfonamide is a powder with a melting point of 178-180°C . It is stored at a temperature of 4°C .

Scientific Research Applications

  • Stereoselective Microbial Reductions OPEMS can be employed in stereoselective microbial reductions. For instance, a study demonstrated the reduction of a related compound, leading to the production of a chiral intermediate. This intermediate could be valuable for synthesizing beta-receptor antagonists.
  • Medicinal Chemistry

    • Researchers have synthesized OPEMS for applications in medicinal chemistry. Its structural features make it an interesting candidate for drug development and optimization .

    Intermediary Compound Formation

    • In one study, OPEMS was reacted with benzaldehyde and 3-oxobutanenitrile to produce an intermediary compound. Such intermediates play a crucial role in multi-step syntheses and pathway exploration .

properties

IUPAC Name

N-phenacylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(12,13)10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZXNAIRHOPDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-phenylethyl)methanesulfonamide

Synthesis routes and methods I

Procedure details

2-Aminoacetophenone hydrochloride (6.10 g, 35.5 mmol) was dissolved in dichloromethane (60 mL), and to the solution was added triethylamine (7.56 g, 74.9 mmol). The solution was cooled to 0° C., and to the solution was added methanesulfonyl chloride (2.84 mL, 36.5 mmol). The solution was stirred at the same temperature for 5 minutes, and then at room temperature for 2 hours. To the reaction mixture was added water and 1 mol/L hydrochloric acid, and the mixture was extracted with chloroform. After the organic layer was dried over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure. The residue was suspended in chloroform (5 mL) and the suspension was stirred, and then, the resulted crystals were collected by filtration to obtain 2-(methylsulfonylamino)acetophenone (4.58 g, 57%). Step 2: In a manner similar to that in Step 1 of Example 1, 2-(methylsulfonylamino)acetophenone=thiosemicarbazone (3.08 g, 51%) was obtained from 2-(methylsulfonylamino)acetophenone (4.58 g, 20.2 mmol) prepared above and thiosemicarbazide (1.84 g, 20.2 mmol). Step 3: In a manner similar to that in Step 3 of Example 76, Compound 95 (1.81 g, 91%) was obtained from 2-(methylsulfonylamino)acetophenone=thiosemicarbazone (1.31 g, 4.36 mmol) prepared above, pivaloyl chloride (2.10 g, 17.4 mmol) and pyridine (1.38 g, 17.4 mmol).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
2.84 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-1-phenylethanonehydrochloride (1a) (1715 mg, 10 mmol) in DMF (20 mL) was added TEA (2.8 mL, 20 mmol). Upon cooling under ice-water bath, methylsulfonyl chloride (0.77 mL, 10 mmol) was added slowly and the reaction mixture stirred at RT for 12 h. The mixture was partitioned between dichloromethane and brine, dried over sodium sulfate and then concentrated in vacuo to give the title compound (2100 mg, 98%) as an off white solid. MS APCI, m/z=214 (M+1). LCMS: 1.19 min.
Quantity
1715 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-oxo-2-phenylethyl)methanesulfonamide
Reactant of Route 2
N-(2-oxo-2-phenylethyl)methanesulfonamide
Reactant of Route 3
N-(2-oxo-2-phenylethyl)methanesulfonamide
Reactant of Route 4
N-(2-oxo-2-phenylethyl)methanesulfonamide
Reactant of Route 5
N-(2-oxo-2-phenylethyl)methanesulfonamide

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